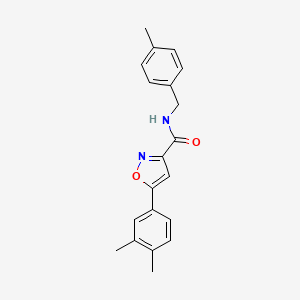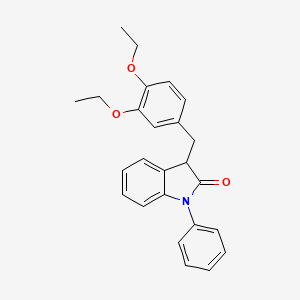
5-(3,4-dimethylphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, one of which is substituted with methyl groups. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methylbenzylamine to form an amide intermediate. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, under an inert atmosphere .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is explored for its potential as a pharmaceutical agent.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling cascades that lead to various physiological effects .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. For example, the presence of the oxazole ring and aromatic substituents can influence its binding affinity and selectivity for different targets .
Comparison with Similar Compounds
5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: This compound lacks the N-[(4-methylphenyl)methyl] substituent, which can affect its chemical reactivity and biological activity.
5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: This compound has a different substitution pattern on the aromatic ring, which can influence its physical properties and interactions with molecular targets.
5-(3,4-dimethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide:
The uniqueness of 5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide lies in its specific substitution pattern and the presence of the oxazole ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O2/c1-13-4-7-16(8-5-13)12-21-20(23)18-11-19(24-22-18)17-9-6-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,21,23) |
InChI Key |
PJYUQOVKTAZRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methylbenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11353547.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11353549.png)
![4-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11353551.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11353560.png)
![Ethyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11353565.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11353571.png)
![5-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11353575.png)
![5-(4-methoxyphenyl)-N-{4-[(Z)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11353579.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11353580.png)

![N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11353584.png)
![4-methoxy-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide](/img/structure/B11353587.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11353603.png)
